Diethyl nonylpropanedioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52180-01-5 |

|---|---|

Molecular Formula |

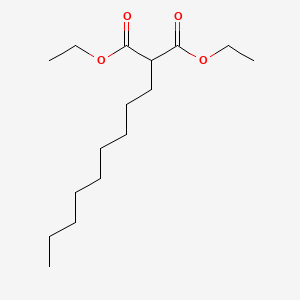

C16H30O4 |

Molecular Weight |

286.41 g/mol |

IUPAC Name |

diethyl 2-nonylpropanedioate |

InChI |

InChI=1S/C16H30O4/c1-4-7-8-9-10-11-12-13-14(15(17)19-5-2)16(18)20-6-3/h14H,4-13H2,1-3H3 |

InChI Key |

JRPGECJKHZKZMO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C(=O)OCC)C(=O)OCC |

Canonical SMILES |

CCCCCCCCCC(C(=O)OCC)C(=O)OCC |

Other CAS No. |

52180-01-5 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Diethyl nonylpropanedioate undergoes hydrolysis under acidic or basic conditions, cleaving ester bonds to form carboxylic acid derivatives.

Acidic Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄, reflux.

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release ethanol and generate malonic acid derivatives.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous ethanol, 60–80°C.

-

Mechanism : Deprotonation of water by hydroxide forms a nucleophile that attacks the ester carbonyl. The intermediate undergoes elimination to yield a dicarboxylate salt.

Comparative Hydrolysis Rates

| Condition | Reactivity (vs. Diethyl Malonate) | Rationale |

|---|---|---|

| Acidic | Slower | Steric hindrance from nonyl group |

| Basic | Faster | Electron-withdrawing acetamido group stabilizes enolate |

Transesterification

The ethoxy groups are replaced by other alcohols in the presence of acid/base catalysts.

-

Catalyst : Ti(OiPr)₄, H₂SO₄, or NaOEt.

-

Example Reaction :

-

Applications : Modifies solubility for pharmaceutical formulations .

Enolate Alkylation

The α-hydrogens adjacent to the carbonyl are acidic (pKa ~12–14), enabling enolate formation for alkylation.

Mechanism

-

Enolate Formation : Treatment with NaOEt deprotonates the α-carbon, generating a resonance-stabilized enolate.

-

Alkylation : The enolate attacks alkyl halides (e.g., CH₃I) via an Sₙ2 pathway.

-

Workup : Hydrolysis and decarboxylation yield alkylated acetic acid derivatives .

Example :

Factors Influencing Reactivity

-

Steric Effects : The nonyl group slows alkylation compared to diethyl malonate.

-

Electronic Effects : The acetamido group enhances enolate stability through inductive effects .

Nucleophilic Substitution

The acetamido group can participate in nucleophilic reactions under specific conditions.

Example: Acetamide Hydrolysis

-

Conditions : 6M HCl, 100°C.

-

Product : 2-Amino-2-nonylpropanedioic acid (requires subsequent ester hydrolysis) .

Decarboxylation

Thermal or acidic conditions induce decarboxylation after hydrolysis:

Key Data

Stability and Side Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.